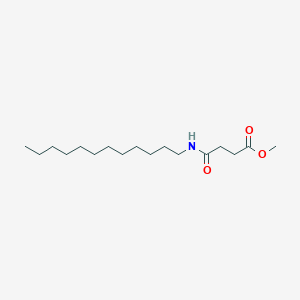
Butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by the presence of a butanoic acid backbone with a dodecylamino group and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester can be achieved through the Fischer esterification process. This involves the reaction of butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of byproducts, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or tosic acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butanoic acid and methanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent the decomposition of the reagent.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like sulfuric acid or tosic acid.
Major Products Formed
Hydrolysis: Butanoic acid and methanol.
Reduction: Butanoic acid, 4-(dodecylamino)-4-hydroxy-, methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release butanoic acid, which can then interact with cellular components. The dodecylamino group may also play a role in the compound’s biological activity by interacting with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, methyl ester:
Butanoic acid, 2,2-dimethyl-, methyl ester:
Uniqueness
Butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester is unique due to the presence of the dodecylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62417-25-8 |
|---|---|
Molecular Formula |
C17H33NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
methyl 4-(dodecylamino)-4-oxobutanoate |
InChI |
InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-15-18-16(19)13-14-17(20)21-2/h3-15H2,1-2H3,(H,18,19) |
InChI Key |
RXMDIVSPOHRGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















